N-(3-bromophenyl)oxetan-3-amine
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Overview
Description
N-(3-bromophenyl)oxetan-3-amine is a chemical compound characterized by the presence of a bromophenyl group attached to an oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the bromophenyl group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the oxetane ring can be synthesized via the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)oxetan-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromophenyl group or the oxetane ring.
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Ring-opening reactions often require acidic or basic catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while ring-opening reactions can produce linear or branched compounds .
Scientific Research Applications
N-(3-bromophenyl)oxetan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals due to its unique structural properties and potential biological activity.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and resins.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)oxetan-3-amine involves its interaction with molecular targets through its bromophenyl and oxetane moieties. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets. The bromophenyl group can participate in various binding interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxetane derivatives and bromophenyl-substituted compounds. Examples include:
Uniqueness
N-(3-bromophenyl)oxetan-3-amine is unique due to the combination of the bromophenyl group and the oxetane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1343257-39-5 |
---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
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